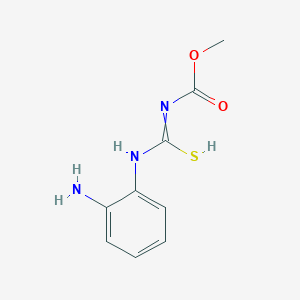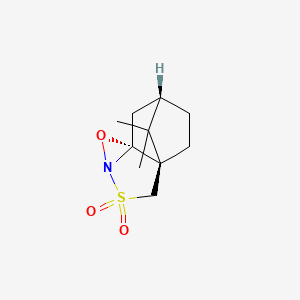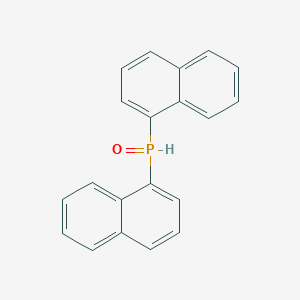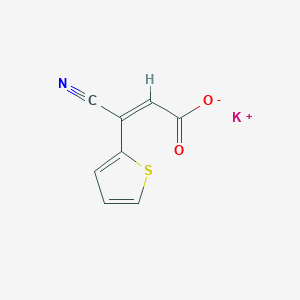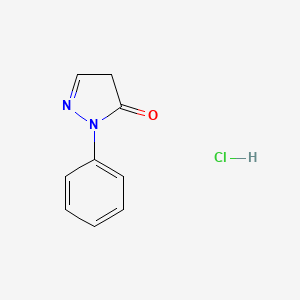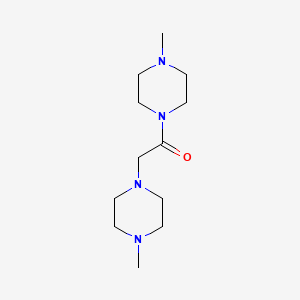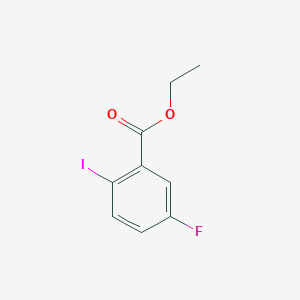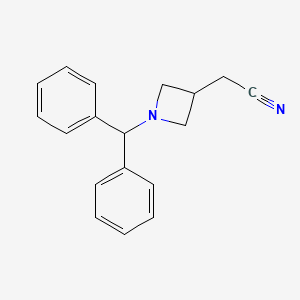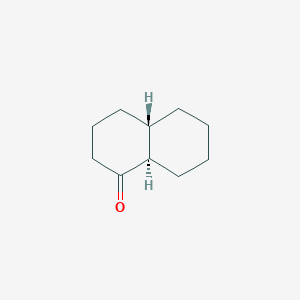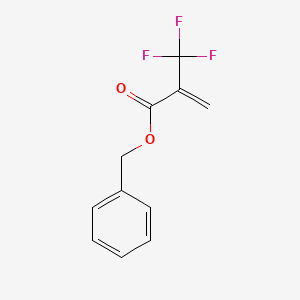
2-Propenoic acid, 2-(trifluoromethyl)-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-(trifluoromethyl)-, phenylmethyl ester is a chemical compound with the molecular formula C11H9F3O2. It is also known as (E)-3-(2-(trifluoromethyl)phenyl)acrylate. This compound is characterized by its trifluoromethyl group attached to the phenyl ring and its ester functional group derived from phenylmethyl alcohol.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 2-(trifluoromethyl)benzoic acid with phenylmethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Cross-Coupling Reactions: Another method involves the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the phenylmethyl group is coupled with a trifluoromethyl-substituted halobenzene.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a reactor vessel equipped with temperature control and efficient mixing to facilitate the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a less electronegative group.
Substitution: Substitution reactions can occur at the aromatic ring, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophilic and nucleophilic substitution reagents can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Trifluoromethylbenzoic acid derivatives.
Reduction: Reduced trifluoromethyl compounds.
Substitution: Substituted phenylmethyl esters.
Scientific Research Applications
2-Propenoic acid, 2-(trifluoromethyl)-, phenylmethyl ester is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the effects of trifluoromethyl groups on biological systems.
Medicine: It is explored for its potential therapeutic properties, including its use in drug design and development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Propenoic acid, 2-(trifluoromethyl)-, phenylmethyl ester exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
2-Propenoic acid, 3-(trifluoromethyl)-, methyl ester: This compound differs in the position of the trifluoromethyl group on the aromatic ring.
2-Propenoic acid, 2-(trifluoromethyl)-, ethyl ester: This compound has an ethyl group instead of a phenylmethyl group.
Uniqueness: 2-Propenoic acid, 2-(trifluoromethyl)-, phenylmethyl ester is unique due to its specific trifluoromethyl and phenylmethyl groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
benzyl 2-(trifluoromethyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-8(11(12,13)14)10(15)16-7-9-5-3-2-4-6-9/h2-6H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITGAGFGAPXSEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)OCC1=CC=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435693 |
Source


|
| Record name | 2-Propenoic acid, 2-(trifluoromethyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111339-17-4 |
Source


|
| Record name | 2-Propenoic acid, 2-(trifluoromethyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Cyclopropyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B8048704.png)
![2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone](/img/structure/B8048705.png)
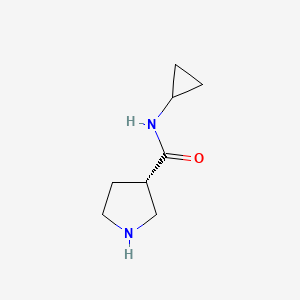
![7-((1-Methyl-1H-pyrazol-4-yl)methyl)-2,7-diazaspiro[4.5]decane](/img/structure/B8048719.png)
![2,7-Diazaspiro[4.5]decan-7-yl(thiophen-2-yl)methanone](/img/structure/B8048721.png)
